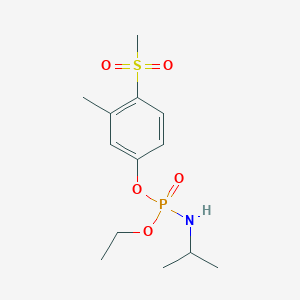

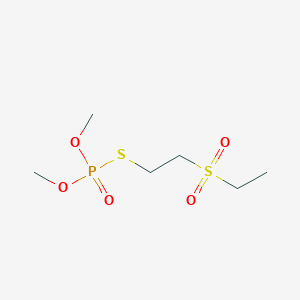

Fenamiphos sulfone

描述

Fenamiphos sulfone (FenS) is a synthetic organophosphate insecticide used in agricultural and horticultural applications to control a wide variety of pests. It is used to control aphids, thrips, whiteflies, leafhoppers, and other insects. FenS is also used in the control of certain nematodes and soil-borne fungi. This compound is an effective insecticide that has been used for many years in various agricultural and horticultural applications. It is a broad-spectrum insecticide, meaning it works on a wide range of insect pests.

科学研究应用

- Fenamiphos sulfone 具有强大的杀线虫特性。它常用于控制农业土壤中的线虫。线虫是微小的圆形蠕虫,可以通过以作物根系为食来破坏作物。通过抑制线虫活性,this compound 有助于保护植物并提高作物产量 .

- 除了其杀线虫作用外,this compound 还表现出杀虫活性。它针对蓟马等害虫。 该化合物抑制了这些害虫体内的乙酰胆碱酯酶,破坏了它们的神经系统并导致死亡 .

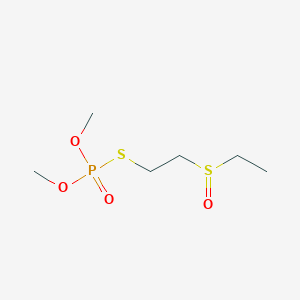

- 研究人员已经研究了 this compound 的环境归宿。该化合物残留及其降解产物(如 Fenamiphos sulfoxide)已在水体中检测到。这些残留可能是 Fenamiphos 在田间施用后径流或喷洒漂移造成的。了解其在水生生态系统中的持久性和影响对于可持续农药管理至关重要 .

- This compound 经历水解和氧化过程。在土壤中,它降解为各种代谢产物。研究这些途径有助于评估其持久性和对非目标生物的潜在风险 .

- 生态毒理学研究评估了 this compound 对非目标生物的影响。研究人员检查了它对水生无脊椎动物、鱼类和其他野生动物的影响。这些评估为监管决策和安全使用实践提供了指导 .

- 虽然 this compound 主要用于农业,但了解它对人类健康的潜在影响至关重要。研究人员调查暴露途径、毒性和安全操作规程,以保护工人和消费者 .

线虫杀灭活性

杀虫潜力

环境归宿和毒理学

降解途径

风险评估和生态毒性

人类健康考虑因素

作用机制

Target of Action

Fenamiphos sulfone, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .

Mode of Action

The compound interacts with its target, AChE, by inactivating it This inactivation disrupts the normal functioning of nerve cells, leading to a range of physiological changes

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inactivating AChE, the compound disrupts the normal breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, causing overstimulation of the nerves and muscles.

Pharmacokinetics

This compound is moderately soluble in water .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve disruption of nerve cell function due to the inactivation of AChE . This can lead to a range of physiological effects, including overstimulation of the nerves and muscles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound residues were found in reservoirs, indicating that the compound can reach surface water bodies via runoff from the treatment site and via spray drift . The compound’s action can also be influenced by factors such as soil type, temperature, and pH, among others.

安全和危害

Fenamiphos sulfone is fatal if swallowed. Prolonged skin contact may cause temporary irritation. Direct contact with eyes may cause temporary irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different TPs in different compartments . Even though there are pesticide parent compound fate models at the catchment scale with a temporal resolution of one day, none of these models is able to simulate TP fate . An integration of Quantitative Structure Properties Relationship models predicting TP fate characteristics, TP pathway prediction models and environmental fate models is suggested .

生化分析

Biochemical Properties

Fenamiphos sulfone interacts with several enzymes and proteins. It is known to inhibit the enzyme acetylcholinesterase, a key enzyme in nerve signal transmission . This interaction is crucial in its role as a pesticide, as it disrupts the normal functioning of pests’ nervous systems .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Its inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, disrupting normal cellular communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its primary mechanism of action is the inhibition of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to overstimulation of nerve cells .

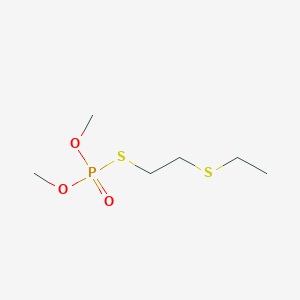

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the parent compound Fenamiphos is rapidly oxidized to this compound . Information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher doses, Fenamiphos toxicity was observed, resulting in decreased body-weight gain and other symptoms

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of organophosphorus compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is moderately soluble in water and would not normally be expected to leach to groundwater based on its chemical properties .

属性

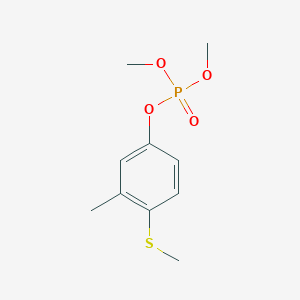

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037547 | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31972-44-8 | |

| Record name | Fenamiphos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

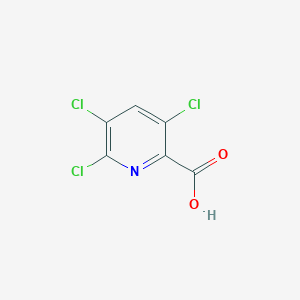

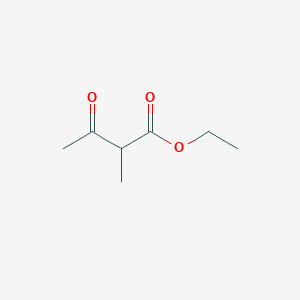

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)